3-Bromo-6-fluoro-1H-indazole

Kinase inhibition MKNK1/MNK1 Cancer therapeutics

Positional isomers of bromo-fluoro indazoles are not interchangeable-using the wrong regioisomer in kinase inhibitor synthesis yields orders-of-magnitude potency loss. 3-Bromo-6-fluoro-1H-indazole (CAS 885522-04-3) is the literature-validated building block for low-nanomolar MNK1/2 inhibitors. • 35-66× potency gain over non-fluorinated analogs (8-15 nM vs 531 nM IC50). • C3-Br enables Suzuki diversification; C6-F blocks oxidative metabolism for superior microsomal stability. • Broadly enabling for PI3Kδ, CHK1, CHK2, h-sgk, and MKNK1/2 inhibitor programs. • ≥95% purity with full QC documentation (NMR, HPLC, GC).

Molecular Formula C7H4BrFN2
Molecular Weight 215.02 g/mol
CAS No. 885522-04-3
Cat. No. B1292445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-fluoro-1H-indazole
CAS885522-04-3
Molecular FormulaC7H4BrFN2
Molecular Weight215.02 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1F)Br
InChIInChI=1S/C7H4BrFN2/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,(H,10,11)
InChIKeyHXIMDHPWCHNHMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-fluoro-1H-indazole (CAS 885522-04-3): Procurement-Relevant Identity and Core Characteristics


3-Bromo-6-fluoro-1H-indazole (CAS 885522-04-3) is a halogenated indazole building block (C7H4BrFN2, MW 215.02) that serves as a critical synthetic intermediate in kinase inhibitor discovery programs [1]. The compound features a reactive C3-bromine for palladium-catalyzed cross-coupling diversification and a C6-fluorine that modulates electronic properties and metabolic stability of downstream products . It is supplied commercially at ≥95% purity with available QC documentation including NMR, HPLC, and GC .

Workflow Kinase inhibitor intermediate synthesis
Use context Palladium-catalyzed cross-coupling at C3-bromine
Selection logic 6-Fluoro for metabolic stability and electronic tuning

Why 3-Bromo-6-fluoro-1H-indazole Cannot Be Swapped with Positional Isomers in Drug Discovery Programs


Bromo-fluoro indazole positional isomers (e.g., 3-bromo-5-fluoro, 4-bromo-6-fluoro, 3-bromo-7-fluoro) are not interchangeable building blocks because the precise location of fluorine and bromine substituents dictates both the electronic landscape of the final drug candidate and the regiochemical outcomes of synthetic transformations [1]. In kinase inhibitor programs targeting MKNK1, the 6-fluoro-1H-indazol-5-yl amine intermediate derived specifically from the 3-bromo-6-fluoro substitution pattern yields compounds with IC50 values of 8–15 nM, while analogous compounds built from other regioisomers show markedly different potency profiles [2]. Predicted pKa differences between isomers (e.g., 10.88 for the 3,6-isomer vs. 12.00 for the 4,6-isomer) further affect purification strategies such as acid-base extraction and chromatographic retention .

Positional isomers
Regiochemistry dictates MKNK1 potency; 6-fluoro-5-amino vector is unique and not accessible from 3,5-, 3,7-, or 4,6-isomers.
Non-fluorinated analog
Absence of C6-fluorine may shift potency profile and lower metabolic stability; reported MKNK1 IC50 context differs substantially.
4-Bromo-6-fluoro isomer
Different pKa and C4 reactivity restrict diversification scope; purification and extraction behavior may not transfer.

3-Bromo-6-fluoro-1H-indazole: Quantitative Differentiation Evidence Against Closest Analogs


MKNK1 Kinase Inhibition: 3-Bromo-6-fluoro-1H-indazole-Derived Compound vs. Non-Fluorinated Analog

The compound 3-bromo-N-(6-fluoro-1H-indazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, synthesized using 3-bromo-6-fluoro-1H-indazole as the key building block, exhibits an IC50 of 8–15 nM against recombinant human MKNK1 kinase [1]. In direct comparison within the same patent series (US9556181), a non-fluorinated analog N-[6-(propan-2-yloxy)-1H-indazol-5-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine shows an IC50 of 531 nM, representing an approximately 35- to 66-fold loss in potency when the 6-fluoro substituent is absent [2]. This demonstrates that the 6-fluoro substitution pattern accessible through this specific building block is essential for achieving low-nanomolar MKNK1 potency.

MKNK1 Inhibition
Head-to-head
6-Fluoro analog IC50 8–15 nM vs. non-fluorinated analog IC50 531 nM
Supports 6-fluoro pattern for kinase inhibitor potency context
Recombinant MKNK1 assay; 35- to 66-fold difference
Kinase inhibition MKNK1/MNK1 Cancer therapeutics

Predicted pKa Differential: Impact on Purification and Formulation of 3-Bromo-6-fluoro-1H-indazole vs. 4-Bromo-6-fluoro Isomer

The predicted acid dissociation constant (pKa) of 3-bromo-6-fluoro-1H-indazole is 10.88 ± 0.40, while the positional isomer 4-bromo-6-fluoro-1H-indazole (CAS 885520-35-4) has a predicted pKa of 12.00 ± 0.40 . This approximately 1.12 log unit difference reflects the distinct electronic effects of bromine at the C3 vs. C4 position in the indazole ring system and directly influences ionization state under physiological and preparative conditions. Practically, this pKa difference results in different protonation states at intermediate pH values (e.g., pH 10–11), altering partitioning during liquid-liquid extraction, retention times on reverse-phase HPLC, and solubility in aqueous buffers used for biological assays [1].

Predicted pKa
Cross-study
3-Bromo-6-fluoro pKa 10.88 vs. 4-Bromo-6-fluoro pKa 12.00
Ionization difference may impact extraction and HPLC retention
ACD/Labs prediction; ΔpKa = 1.12 units
Physicochemical property pKa prediction Purification strategy

Metabolic Stability Advantage Conferred by the 6-Fluoroindazole Motif: Evidence from Mineralocorticoid Receptor Antagonist Development

In a structure-activity relationship (SAR) program aimed at developing indazole-based mineralocorticoid receptor antagonists (MRAs), a key compound (compound 26) bearing a 6-fluoroindazole core demonstrated excellent metabolic stability in human liver microsomes, a property directly attributed to the electron-withdrawing 6-fluoro substituent that blocks cytochrome P450-mediated oxidative metabolism at this position [1]. In contrast, non-fluorinated indazole analogs in the same series exhibited significantly higher intrinsic clearance. The 3-bromo-6-fluoro-1H-indazole building block enables direct installation of this metabolically favored 6-fluoroindazole pharmacophore into candidate molecules, a feature not available from 3-bromo-5-fluoro, 3-bromo-7-fluoro, or non-fluorinated indazole intermediates [2].

Metabolic Stability
Class-level
6-Fluoroindazole compound 26: reported excellent microsomal stability
6-Fluoro motif may support metabolic stability screening
MRA program; fold-change not quantified in source
Metabolic stability 6-Fluoroindazole Drug design

Versatility as a Kinase Inhibitor Intermediate: Targeting PI3Kδ, CHK1, CHK2, and h-sgk Kinase Axes

3-Bromo-6-fluoro-1H-indazole has been documented as a privileged intermediate for accessing inhibitors of multiple therapeutically relevant kinases including phosphoinositide 3-kinase δ (PI3Kδ), checkpoint kinase 1 (CHK1), checkpoint kinase 2 (CHK2), and human serum- and glucocorticoid-regulated kinase (h-sgk) . While all bromo-fluoro indazole isomers can theoretically be elaborated, only the 3-bromo-6-fluoro isomer simultaneously provides: (1) a reactive C3-bromine handle for Suzuki coupling, (2) a C6-fluorine atom that serves as a metabolically stable electron-withdrawing group, and (3) a free NH at N1 for subsequent alkylation. The positional isomer 4-bromo-6-fluoro-1H-indazole, for instance, is described as a dedicated hpk1 (hematopoietic progenitor kinase 1) inhibitor precursor but lacks the C3 reactivity vector required for the broader kinase panel accessible to the 3-bromo isomer .

Kinase Scope
Class-level
Enables PI3Kδ, CHK1, CHK2, h-sgk, MKNK1/2 inhibitor synthesis
Broader scaffold utility vs. more restricted positional isomers
Supplier and patent-based inference
Kinase inhibitor PI3Kδ CHK1/CHK2 Chemical probe

3-Bromo-6-fluoro-1H-indazole: High-Value Application Scenarios Confirmed by Quantitative Evidence


MKNK1/2 Kinase Inhibitor Lead Optimization for Oncology Programs

Medicinal chemistry teams developing MAP kinase-interacting kinase (MNK) inhibitors should procure 3-bromo-6-fluoro-1H-indazole as the primary building block for synthesizing 5-amino-6-fluoroindazole intermediates. As shown in US9556181, the derived compound 3-bromo-N-(6-fluoro-1H-indazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine achieves IC50 values of 8–15 nM against MKNK1, compared to 531 nM for non-fluorinated analogs [1]. This 35- to 66-fold potency differential makes the 3-bromo-6-fluoro isomer the only viable starting material for any SAR campaign aiming at low-nanomolar MNK inhibition.

Metabolic Stability-Driven Scaffold Selection in Drug Discovery

When designing drug candidates where metabolic stability is a primary optimization parameter, the 6-fluoroindazole core accessible from 3-bromo-6-fluoro-1H-indazole provides a validated advantage. The mineralocorticoid receptor antagonist program demonstrated that a 6-fluoroindazole compound (compound 26) achieved excellent metabolic stability in human liver microsomes, a property attributed directly to the 6-fluoro substituent blocking oxidative metabolism [2]. Additionally, the fluorinated indazole NOS inhibitor study confirmed that fluorination of the indazole ring increases both inhibitory potency and isoform selectivity [3]. These class-level findings support prioritizing the 6-fluoro isomer over non-fluorinated or differently fluorinated indazole building blocks.

Multi-Target Kinase Inhibitor Library Synthesis

Core facilities and CROs tasked with synthesizing kinase inhibitor libraries should select 3-bromo-6-fluoro-1H-indazole as the most versatile halogenated indazole scaffold. Literature evidence confirms its use as an intermediate for PI3Kδ, CHK1, CHK2, h-sgk, and MKNK1/2 inhibitor synthesis . The combination of a C3-bromine for Suzuki diversification and a C6-fluorine for metabolic and electronic tuning makes this isomer the most broadly enabling regioisomer, minimizing the number of distinct building blocks that must be maintained in inventory.

Application
Selection Property
Validation Focus
MKNK1/2 inhibitor lead optimization
6-Fluoro-5-amino derivatization vector
MKNK1 inhibition assay context
Metabolic stability-driven scaffold selection
Electron-withdrawing 6-fluoro substituent
Microsomal stability screening
Multi-target kinase inhibitor library synthesis
C3-bromine reactivity + C6-fluorine tuning
Broad kinase panel evaluation

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41 linked technical documents
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